

NR12S Fluorescent Probe: An In-depth Technical Guide

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Compound of Interest

Compound Name: NR12S

Cat. No.: B15553162

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Introduction

The **NR12S** fluorescent probe is a powerful tool for investigating the biophysical properties of cellular membranes. A derivative of the well-known solvatochromic dye Nile Red, **NR12S** has been specifically engineered for enhanced membrane targeting and reduced internalization, making it an invaluable asset for studying the plasma membrane of living cells.^{[1][2]} Its unique photophysical properties allow for the sensitive detection of changes in membrane lipid order, cholesterol content, and even membrane potential.^{[1][3][4]} This guide provides a comprehensive overview of **NR12S**, including its core properties, experimental protocols, and key applications in cellular biology and drug development.

NR12S is a fluorogenic lipid membrane dye that selectively stains the outer leaflet of lipid vesicles and cell membranes, making it highly suitable for live-cell imaging.^[5] Structurally, **NR12S** is a conjugate of the Nile Red fluorophore with a long alkyl chain and a zwitterionic group. This modification facilitates strong interaction with lipid membranes and anchors the probe to the outer leaflet, with negligible flip-flop to the inner leaflet over extended periods.^[1]

Core Properties and Data

The utility of **NR12S** stems from its sensitivity to the local lipid environment. Its fluorescence emission spectrum shifts in response to changes in the lipid packing and cholesterol concentration.^{[3][6]} In more ordered membrane domains, such as those rich in cholesterol and

sphingomyelin (liquid-ordered phase), the emission maximum of **NR12S** is blue-shifted. Conversely, in less ordered domains (liquid-disordered phase), the emission is red-shifted.[1][3] This solvatochromic behavior allows for ratiometric imaging, providing a quantitative measure of membrane lipid order.

Physicochemical and Photophysical Properties

A summary of the key quantitative data for the **NR12S** probe is presented below.

Property	Value	Reference(s)
Molecular Weight	695.96 g/mol	[5]
Formula	C ₃₉ H ₅₇ N ₃ O ₆ S	[5]
Excitation Maximum (λ_{ex})	554 nm (in DMSO)	[5]
Emission Maximum (λ_{em})	627 nm (in DMSO)	[5]
Quantum Yield (Φ)	0.55 (in DMSO)	[5]
Solubility	Soluble to 10 mM in DMSO	[5]
Purity	≥95%	[5]
Storage	Store at -20°C	[5]

Spectral Properties in Different Lipid Environments

The ratiometric nature of **NR12S** allows for the calculation of a General Polarization (GP) value, which is indicative of membrane order. The GP is calculated from the fluorescence intensities at two different emission wavelengths. For **NR12S**, these are typically in the blue-shifted (liquid-ordered) and red-shifted (liquid-disordered) regions of its emission spectrum.[4]

Parameter	Wavelengths for GP Calculation	Reference(s)
Liquid-ordered (Lo) phase	557 nm	[4]
Liquid-disordered (Ld) phase	664 nm	[4]

Mechanism of Action and Applications

The primary mechanism of **NR12S** involves its insertion into the outer leaflet of the plasma membrane and a corresponding change in its fluorescence properties based on the surrounding lipid environment. This sensitivity makes it a versatile tool for various applications.

Monitoring Cholesterol and Lipid Order

NR12S is extensively used to monitor changes in plasma membrane cholesterol levels and lipid order.[3][6] The emission color of **NR12S** correlates well with the cholesterol content in cell membranes.[1][3] Depletion of cholesterol using agents like methyl- β -cyclodextrin (M β CD) leads to a decrease in lipid order and a red shift in the **NR12S** emission spectrum.[3][6] This allows for the semi-quantification of cholesterol levels in the plasma membranes of living cells.[6]

Investigating Endocytosis

NR12S can be employed to study the process of endocytosis and the maturation of endosomes.[2] As the probe is internalized via endocytosis, it reports on the changing lipid environment of the endosomal membrane. Studies have shown a dramatic red shift in the fluorescence of **NR12S** in late endosomes and lysosomes, indicating a decrease in lipid order as these organelles mature.[2] This is attributed to a decrease in cholesterol and the hydrolysis of sphingomyelin in the late endosomal and lysosomal membranes.[2]

Detection of Apoptosis

A fascinating application of **NR12S** is in the detection of apoptosis.[7] During apoptosis, there is a significant decrease in the lipid order of the outer leaflet of the plasma membrane. **NR12S** can detect this change, exhibiting a red shift in its emission spectrum.[7] This provides a novel, non-invasive method for identifying apoptotic cells.

Sensing Membrane Potential

NR12S has also been shown to be sensitive to changes in transmembrane potential.[1][8] Depolarization of the cell membrane leads to a decrease in the fluorescence intensity of **NR12S**. [1][8] This property allows for the optical monitoring of neuronal activity, including action potentials.[1]

Experimental Protocols

Detailed methodologies for key experiments using the **NR12S** probe are provided below.

Protocol 1: Staining Live Cells for Plasma Membrane Imaging

This protocol outlines the basic procedure for staining the plasma membrane of live cells with **NR12S** for fluorescence microscopy.

Materials:

- **NR12S** fluorescent probe
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or other suitable imaging buffer
- Live cells cultured on a suitable imaging dish or slide

Procedure:

- Prepare a stock solution of **NR12S**: Dissolve **NR12S** in DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
- Prepare a working solution: Dilute the **NR12S** stock solution in a suitable buffer (e.g., PBS or cell culture medium without phenol red) to a final concentration of 10-100 nM. The optimal concentration may vary depending on the cell type and experimental conditions.
- Cell Staining:
 - Wash the cultured cells twice with the imaging buffer.
 - Add the **NR12S** working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.
- Washing: Wash the cells twice with the imaging buffer to remove any unbound probe.

- Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for **NR12S** (e.g., excitation around 530-560 nm and emission collection in two channels, one centered around 580 nm for the ordered phase and another around 640 nm for the disordered phase).

Protocol 2: Monitoring Cholesterol Depletion with Methyl- β -cyclodextrin (M β CD)

This protocol describes how to use **NR12S** to observe changes in plasma membrane cholesterol levels following treatment with M β CD.

Materials:

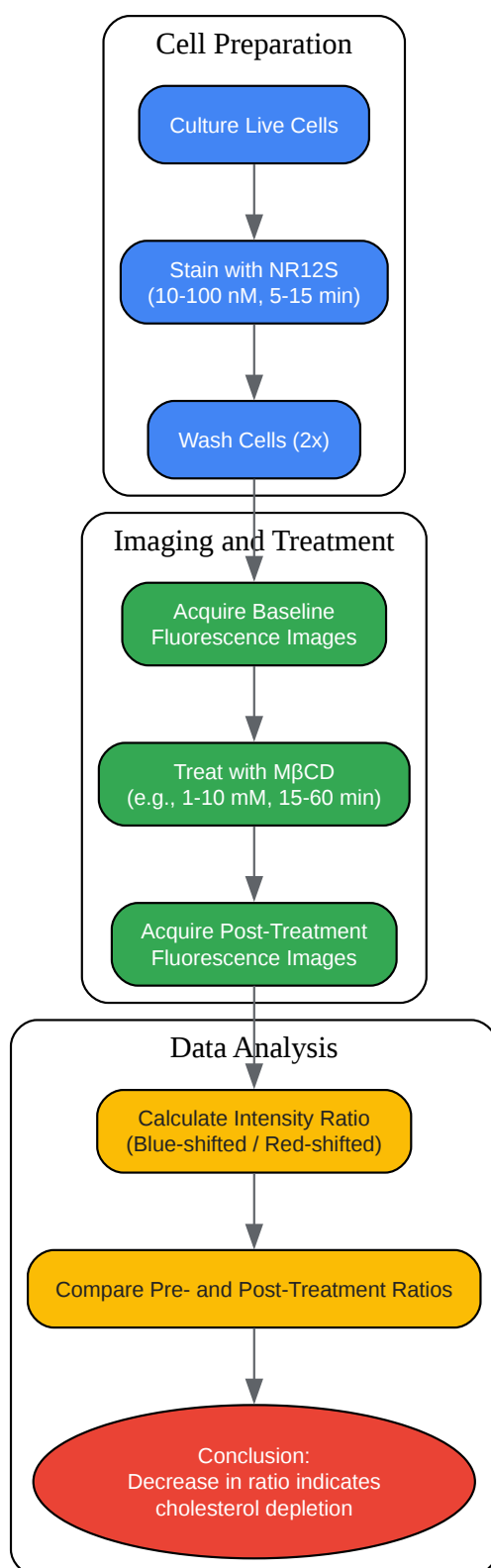
- Live cells stained with **NR12S** (as per Protocol 1)
- Methyl- β -cyclodextrin (M β CD)
- Cell culture medium or buffer

Procedure:

- Stain cells with **NR12S**: Follow steps 1-4 of Protocol 1 to stain the cells.
- Acquire baseline images: Before adding M β CD, acquire baseline fluorescence images of the stained cells in the two emission channels.
- Treat with M β CD: Prepare a working solution of M β CD in cell culture medium or buffer (a typical concentration range is 1-10 mM). Replace the imaging buffer with the M β CD solution and incubate for the desired time (e.g., 15-60 minutes) at 37°C.
- Acquire post-treatment images: After the M β CD treatment, acquire fluorescence images of the same cells in the two emission channels.
- Data Analysis: Calculate the ratio of the fluorescence intensity in the blue-shifted channel to the red-shifted channel for both pre- and post-treatment images. A decrease in this ratio indicates a decrease in plasma membrane cholesterol and lipid order.^[6]

Visualizations

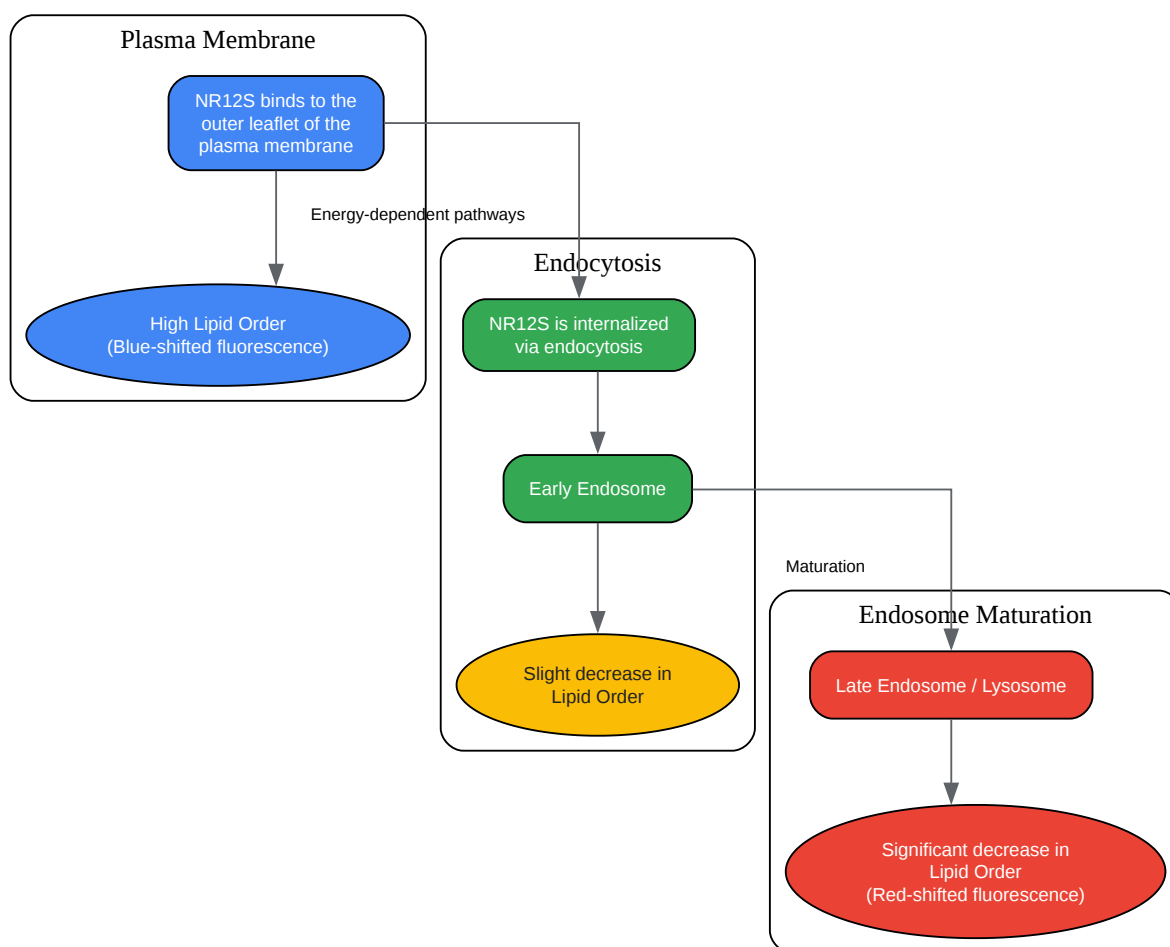
Experimental Workflow for Monitoring Cholesterol Depletion



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Caption: Workflow for monitoring cholesterol depletion using **NR12S**.

Signaling Pathway of NR12S in Endocytosis and Endosome Maturation



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Caption: **NR12S** trafficking during endocytosis and endosome maturation.

Conclusion

The **NR12S** fluorescent probe is a sophisticated and versatile tool for the detailed investigation of cell membrane dynamics. Its ability to selectively label the outer leaflet of the plasma membrane and its sensitive response to the lipid environment make it superior to its parent compound, Nile Red, for many applications in live-cell imaging. The capacity to provide ratiometric readouts of lipid order, monitor cholesterol content, track endocytic pathways, and even detect apoptosis and changes in membrane potential underscores its importance in fundamental cell biology research and its potential in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively integrate **NR12S** into their experimental workflows.

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